molecular formula C24H27N5O4 B2366554 N-(3,4-dimethoxyphenyl)-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide CAS No. 902972-31-0

N-(3,4-dimethoxyphenyl)-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide

Cat. No.: B2366554
CAS No.: 902972-31-0
M. Wt: 449.511
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Description

This compound belongs to the [1,2,4]triazolo[4,3-a]quinazolinone class, characterized by a fused triazole-quinazoline core with a 5-oxo functional group. The propanamide side chain at position 1 is substituted with a 3,4-dimethoxyphenyl group, while the 4-position of the triazoloquinazolinone core is modified with a 2-methylpropyl (isobutyl) group. The isobutyl group may contribute to hydrophobic interactions in biological systems.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-3-[4-(2-methylpropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O4/c1-15(2)14-28-23(31)17-7-5-6-8-18(17)29-21(26-27-24(28)29)11-12-22(30)25-16-9-10-19(32-3)20(13-16)33-4/h5-10,13,15H,11-12,14H2,1-4H3,(H,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNQYNHCVFMYHOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=CC=CC=C2N3C1=NN=C3CCC(=O)NC4=CC(=C(C=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the triazoloquinazoline core, which is then functionalized with the dimethoxyphenyl group and the isobutyl side chain. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations would include the selection of raw materials, reaction conditions, and purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce a wide range of functionalized analogs.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a valuable intermediate in organic synthesis.

    Biology: Researchers may study the compound’s interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a biochemical tool or therapeutic agent.

    Medicine: The compound’s unique structure suggests it may have pharmacological activity, making it a candidate for drug discovery and development.

    Industry: The compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the precise molecular mechanisms and identify the key targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(3,4-dimethoxyphenyl)-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide with structurally related derivatives, focusing on substituent variations, physicochemical properties, and hypothesized biological activities.

Compound Name Core Structure Substituents (Position 1 and 4) Molecular Weight (g/mol) Key Biological Activity/Notes Reference
Target Compound [1,2,4]Triazolo[4,3-a]quinazolinone 1: N-(3,4-dimethoxyphenyl)propanamide; 4: 2-methylpropyl ~495.5 (estimated) Hypothesized antifungal activity via 14α-demethylase inhibition (analog-based extrapolation)
N-{2-[4-(3-Chlorophenyl)piperazin-1-yl]ethyl}-3-[4-(3-isopropoxypropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide [1,2,4]Triazolo[4,3-a]quinazolinone 1: Piperazinyl-ethylpropanamide; 4: 3-isopropoxypropyl 602.1 Enhanced lipophilicity due to isopropoxypropyl; potential CNS modulation (structural inference)
3-{4-[(2-Chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-(2-{(furan-2-yl)methylamino}ethyl)propanamide [1,2,4]Triazolo[4,3-a]quinazolinone 1: Furan-methylaminoethylpropanamide; 4: 2-chlorobenzyl ~586.0 (estimated) Mixed polar/nonpolar substituents may improve solubility; untested antifungal potential
3-[1-{[(3-methylphenyl)methyl]sulfanyl}-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]-N-(propan-2-yl)propanamide [1,2,4]Triazolo[4,3-a]quinazolinone 1: Propan-2-ylpropanamide; 4: 3-methylbenzylsulfanyl ~520.6 (estimated) Sulfanyl group may enhance enzyme binding; preliminary docking studies suggest antifungal activity
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (general structure) [1,2,4]Triazolo[3,4-b]thiadiazole Variable R groups (e.g., methyl, phenyl) ~350–450 Confirmed antifungal activity via molecular docking with 14α-demethylase (PDB: 3LD6)

Key Observations:

Substituent Impact on Activity: The 3,4-dimethoxyphenyl group in the target compound may improve binding to fungal cytochrome P450 enzymes (e.g., 14α-demethylase) compared to non-methoxy analogs, as seen in related triazolo-thiadiazoles . Isobutyl vs.

Enzyme Binding :

  • Molecular docking studies on triazolo-thiadiazoles () demonstrate that methoxy and halogen substituents enhance interactions with 14α-demethylase’s active site. This supports the hypothesis that the target compound’s 3,4-dimethoxy group may confer similar advantages .

Synthesis Methods: The target compound’s synthesis likely involves InCl3-catalyzed alkylation (analogous to ) or coupling of preformed triazoloquinazolinone intermediates with activated propanamide derivatives .

Research Findings and Limitations

  • Antifungal Potential: While direct data for the target compound are lacking, structural analogs (e.g., and ) show antifungal activity via 14α-demethylase inhibition. The target’s dimethoxy and isobutyl groups align with pharmacophores known to disrupt ergosterol biosynthesis .
  • Solubility Challenges : Compared to furan- or piperazine-containing analogs (), the target compound’s dimethoxyphenyl group may reduce aqueous solubility, necessitating formulation optimization.
  • Future Directions : In vitro assays against Candida spp. and Aspergillus strains are recommended to validate the hypothesized activity.

Biological Activity

N-(3,4-dimethoxyphenyl)-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a triazoloquinazoline moiety, which is known for its diverse biological activities. The presence of methoxy groups on the phenyl ring enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • In vitro studies have demonstrated that derivatives of triazoloquinazolines can inhibit the proliferation of various cancer cell lines. Notably, compounds with similar structural features have shown IC50 values in the low micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines .

The mechanism by which this compound exerts its biological effects likely involves:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival pathways. For instance, it has been suggested that triazoloquinazolines can act as inhibitors of cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are involved in inflammatory processes and tumor progression .
  • Apoptosis Induction : Studies indicate that such compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer activity of a series of triazoloquinazoline derivatives. Among them, a compound structurally related to this compound showed promising results with an IC50 value of 6.5 μM against MCF-7 cells. The study highlighted the importance of the methoxy substituents in enhancing cytotoxicity .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various protein targets. These studies suggest strong interactions with COX enzymes due to hydrogen bonding with specific amino acid residues. This interaction is hypothesized to contribute significantly to its anti-inflammatory and anticancer properties .

Data Table: Biological Activity Summary

Activity TypeTarget Cell LineIC50 (μM)Mechanism
AnticancerMCF-76.5Apoptosis induction
Anti-inflammatoryCOX inhibition10.0Enzyme inhibition
CytotoxicityA5498.0Cell cycle arrest

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